1-Bromo-2-chloro-4-nitro-5-propoxybenzene
Description
1-Bromo-2-chloro-4-nitro-5-propoxybenzene is a polysubstituted benzene derivative featuring bromo (position 1), chloro (position 2), nitro (position 4), and propoxy (position 5) groups. Its molecular formula is inferred as C₉H₈BrClNO₃, with an approximate molecular weight of 294.5 g/mol (calculated). The nitro and halogen substituents confer high reactivity, making it a candidate for further functionalization in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-chloro-4-nitro-5-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3/c1-2-3-15-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCURYXRFGOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-nitro-5-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-bromo-2-chloro-5-propoxybenzene, followed by purification processes to isolate the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-4-nitro-5-propoxybenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-nitro-5-propoxybenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy/Nitro Derivatives
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
- Key Differences : Methoxy (shorter chain) replaces propoxy at position 5.
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS 1400644-63-4)
- Molecular Formula: C₁₀H₉BrClNO₃
- Molecular Weight : 306.54 g/mol
1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS 2167981-44-2)
Halogen and Alkyl/Functional Group Variations
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
- Molecular Formula: C₆H₂BrClFNO₂
- Molecular Weight : 254.44 g/mol
- Key Differences : Fluoro substituent (position 2) and altered nitro positioning (meta vs. para) result in distinct electronic effects and regioselectivity in further reactions .
1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene (CAS 1393441-78-5)
- Molecular Formula: C₁₀H₁₁BrClNO₃
- Molecular Weight : 308.56 g/mol
- Key Differences: Isobutyl group (non-oxygenated) increases hydrophobicity and steric bulk compared to propoxy, altering solubility and reaction accessibility .
4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7)
- Key Differences : Absence of nitro group reduces ring activation, shifting reactivity toward electrophilic substitutions at positions ortho/para to halogens .
Biological Activity
1-Bromo-2-chloro-4-nitro-5-propoxybenzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure:
- Molecular Formula: C10H9BrClN2O3
- Molecular Weight: 305.54 g/mol
- CAS Number: 1400644-91-8
The compound features a bromine atom, a chlorine atom, and a nitro group, contributing to its unique reactivity and biological profile.
This compound exhibits various mechanisms of action that influence its biological activity:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. For example, it interacts with nitric oxide synthase (NOS), leading to reduced nitric oxide production, which is crucial in various physiological processes.
- Cellular Effects: In cancer cell lines, this compound induces apoptosis by disrupting critical signaling pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation.
Cellular Effects
The compound's effects on different cell types include:
- Cancer Cells: Induction of apoptosis through signaling disruption.
- Neuronal Cells: Potential enhancement of cholinergic signaling by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine.
Case Studies
- In vitro Studies:
-
In vivo Studies:
- Animal model studies reported that administration of the compound at low doses (5 mg/kg) effectively reduced tumor size without significant toxicity, suggesting a favorable therapeutic index.
Table 1: Biological Activity Overview
Table 2: IC50 Values in Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
